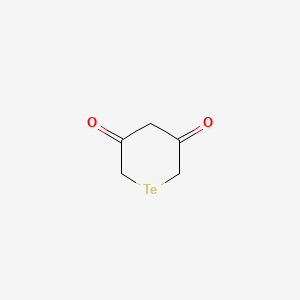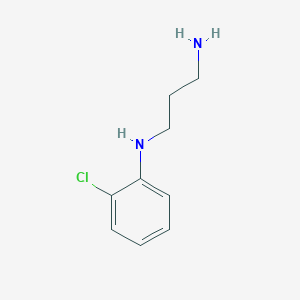
1,3-Propanediamine, N-(2-chlorophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediamine, N-(2-chlorophenyl)- is an organic compound with the molecular formula C9H15ClN2 It is a derivative of 1,3-propanediamine, where one of the hydrogen atoms is replaced by a 2-chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
1,3-Propanediamine, N-(2-chlorophenyl)- can be synthesized through several methods. One common approach involves the reaction of 1,3-propanediamine with 2-chlorobenzaldehyde under specific conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol or methanol. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 1,3-propanediamine, N-(2-chlorophenyl)- may involve more efficient and scalable methods. This could include continuous flow reactors and the use of advanced catalysts to optimize yield and purity. The industrial process would also focus on minimizing waste and ensuring the safety of the production environment.
化学反应分析
Types of Reactions
1,3-Propanediamine, N-(2-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atom.
科学研究应用
1,3-Propanediamine, N-(2-chlorophenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1,3-propanediamine, N-(2-chlorophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
相似化合物的比较
Similar Compounds
1,3-Propanediamine: The parent compound without the 2-chlorophenyl group.
N-(3-chlorophenyl)-1,3-propanediamine: A similar compound with the chlorine atom in a different position on the phenyl ring.
N-(2-bromophenyl)-1,3-propanediamine: A bromine-substituted analog.
Uniqueness
1,3-Propanediamine, N-(2-chlorophenyl)- is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
24732-09-0 |
|---|---|
分子式 |
C9H13ClN2 |
分子量 |
184.66 g/mol |
IUPAC 名称 |
N'-(2-chlorophenyl)propane-1,3-diamine |
InChI |
InChI=1S/C9H13ClN2/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5,12H,3,6-7,11H2 |
InChI 键 |
PFNKJGFPZODLFH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NCCCN)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



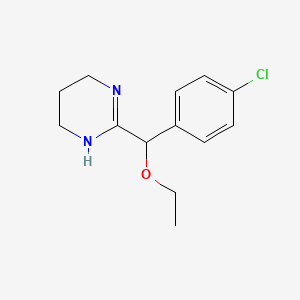
![{[(Methylstannyl)oxy]sulfinyl}oxidanide](/img/structure/B14691167.png)
![Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14691181.png)

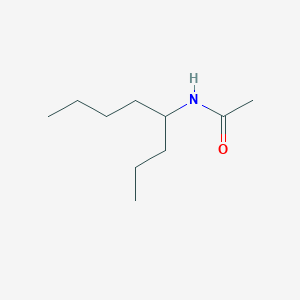
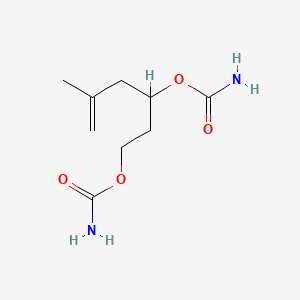
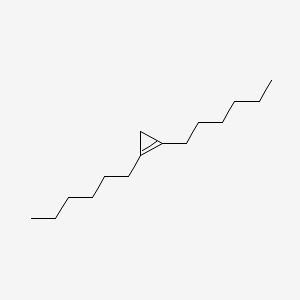


![N-[(1E)-2,2,2-Trichloroethylidene]propanamide](/img/structure/B14691254.png)
![[1,1'-Biphenyl]-4-carboxylic anhydride](/img/structure/B14691261.png)

